molecular formula C15H21NO4 B11027853 (2,4-Dimethoxyphenyl)(2,6-dimethylmorpholin-4-yl)methanone

(2,4-Dimethoxyphenyl)(2,6-dimethylmorpholin-4-yl)methanone

Cat. No.: B11027853
M. Wt: 279.33 g/mol
InChI Key: MGGQXSYGJPYRBO-UHFFFAOYSA-N
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Description

(2,4-DIMETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE is a complex organic compound that features a combination of a dimethoxyphenyl group and a dimethylmorpholino group

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)-(2,6-dimethylmorpholin-4-yl)methanone

InChI

InChI=1S/C15H21NO4/c1-10-8-16(9-11(2)20-10)15(17)13-6-5-12(18-3)7-14(13)19-4/h5-7,10-11H,8-9H2,1-4H3

InChI Key

MGGQXSYGJPYRBO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-DIMETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE typically involves the reaction of 2,4-dimethoxybenzaldehyde with 2,6-dimethylmorpholine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from 4 to 8 hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2,4-DIMETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

(2,4-DIMETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2,4-DIMETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Shares the morpholine ring structure but lacks the dimethoxyphenyl group.

    2,4-Dimethoxybenzaldehyde: Contains the dimethoxyphenyl group but lacks the morpholine ring.

Uniqueness

(2,4-DIMETHOXYPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE is unique due to the combination of both the dimethoxyphenyl and dimethylmorpholino groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications.

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